4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine
Description
4-{[Benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine is a substituted pyridine derivative with a complex substitution pattern. The pyridin-2-amine core is modified at the 4-position by a methylene-linked benzyl(methyl)amino group, while the amine at the 2-position is methylated. This structure confers unique steric and electronic properties, distinguishing it from simpler analogs. While direct synthesis data for this compound are unavailable, analogous compounds (e.g., N-benzylpyridin-2-amine) are synthesized via reductive amination or Schiff base reduction, as seen in related systems .
Properties
IUPAC Name |
4-[[benzyl(methyl)amino]methyl]-N-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-16-15-10-14(8-9-17-15)12-18(2)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFPVMIHXJFENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)CN(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzyl chloride, methylamine, and 2-aminopyridine.
Reaction Conditions: The reaction involves the alkylation of 2-aminopyridine with benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine exhibit significant anticancer properties. For example, studies have shown that certain N-methylated tertiary amines can be effective against various cancer cell lines, suggesting that this compound may also possess similar efficacy due to its structural characteristics .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored in recent studies. New derivatives based on the structure of this compound have demonstrated promising activity against bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating that modifications of the core structure can enhance antimicrobial effectiveness .
Synthesis and Derivative Studies
The synthesis of This compound often involves complex multi-step reactions. A notable method includes the tandem synthesis of N-methylated tertiary amines, which highlights the versatility of this compound in creating analogs with varied biological activities .
Case Study: Synthesis Techniques
A study documented the synthesis of related compounds using benzylamine and various aldehydes under specific reaction conditions (e.g., using methanol as a solvent at elevated temperatures). The yields and effectiveness of these reactions were meticulously recorded, showcasing the compound's adaptability in synthetic pathways .
In Vivo Studies
In vivo biodistribution studies have been conducted to assess the pharmacokinetics of similar pyridine derivatives. These studies are crucial for understanding how such compounds behave within biological systems, including their absorption, distribution, metabolism, and excretion profiles .
Enzyme Inhibition Studies
Recent research has focused on evaluating the enzyme inhibitory potential of compounds derived from or structurally related to This compound . These studies often assess their ability to inhibit enzymes linked to various diseases, including diabetes and neurodegenerative disorders, thereby highlighting their therapeutic potential .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine with structurally related pyridine derivatives, focusing on substituents, molecular properties, and biological activity (where available).
Key Structural and Functional Differences:
Substituent Complexity: The target compound’s 4-position (benzyl(methyl)amino)methyl group introduces greater steric bulk compared to N-benzyl-N-methylpyridin-2-amine . This may reduce rotational freedom and affect binding to biological targets. The nitrobenzyloxy group in the anti-convulsant compound adds polar nitro functionality, contrasting with the non-polar benzyl group in the target compound.
Hydrogen-Bonding Potential: The anti-convulsant compound exhibits extensive N–H···O and O–H···Cl hydrogen bonds, critical for crystal packing and possibly receptor interactions. The target compound’s methylated amine at the 2-position may limit hydrogen-bond donor capacity compared to primary amines.
Biological Activity: While the anti-convulsant compound has a demonstrated ED₅₀ value, the target compound’s activity remains speculative.
Physicochemical Properties :
Biological Activity
4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a pyridine ring substituted with various functional groups, which may confer unique pharmacological properties.
- IUPAC Name : 4-{[benzyl(methyl)amino]methyl}-N-methyl-2-pyridinamine
- Molecular Formula : C15H19N3
- Molecular Weight : 241.34 g/mol
- Purity : 95%
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the benzyl and methylamino groups may enhance its binding affinity and specificity towards these targets.
Antiviral Activity
Recent studies have explored the antiviral properties of related pyridine derivatives, highlighting their potential against viruses such as Zika virus. Compounds with similar structures have shown promising results in inhibiting viral replication and reducing cytotoxicity at effective concentrations. For instance, compounds exhibiting EC50 values (the concentration required to achieve half-maximal effect) around 5 µM have been reported .
Anticancer Properties
The anticancer potential of pyridine derivatives has been documented, with certain analogs demonstrating significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can enhance anticancer activity while minimizing toxicity .
Neuroprotective Effects
Some studies indicate that compounds like this compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. This could position them as candidates for treating neurodegenerative diseases .
Study on Zika Virus Inhibition
In a recent investigation, a series of pyridine derivatives were tested for their antiviral activity against Zika virus. One compound demonstrated an EC50 value of 5.2 µM with a CC50 (cytotoxic concentration) of 20 µM, indicating a favorable selectivity index for antiviral applications .
Anticancer Activity Assessment
A study assessing the cytotoxic effects of various pyridine derivatives on human cancer cell lines revealed that certain structural modifications could significantly enhance their effectiveness. For example, substituents that increase electron density on the pyridine ring were associated with improved anticancer activity .
Data Table: Biological Activity Overview
Q & A
Q. What are the primary synthetic routes for 4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine, and what reaction conditions optimize yield?
The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, reacting N-methylamine with a benzyl chloride derivative (e.g., 4-(2-pyridyl)benzyl chloride) under basic conditions (e.g., NaOH/K₂CO₃) in solvents like dichloromethane or toluene achieves moderate yields (40–60%). Catalytic hydrogenation or sodium cyanoborohydride can enhance efficiency in reductive amination steps . Key factors include pH control, temperature (60–80°C), and inert atmospheres to prevent oxidation.
Q. How is the structural characterization of this compound performed, and what crystallographic tools are recommended?
X-ray crystallography is the gold standard. Single-crystal diffraction data can be refined using SHELX programs (e.g., SHELXL for small-molecule refinement). Hydrogen atoms are often placed in calculated positions using riding models, with isotropic displacement parameters . Spectroscopic methods (¹H/¹³C NMR, IR) validate functional groups, while mass spectrometry confirms molecular weight. For example, the pyridine ring protons appear as distinct doublets in NMR (~δ 8.2–8.5 ppm) .
Q. What in vitro biological assays are used to screen this compound for antimicrobial activity?
Standard assays include:
- MIC (Minimum Inhibitory Concentration): Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution.
- Time-kill kinetics: Evaluates bactericidal effects over 24 hours.
- Biofilm inhibition: Crystal violet staining quantifies biofilm disruption. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are critical to avoid false positives .
Advanced Research Questions
Q. How can enantiomeric purity be achieved during synthesis, and what analytical methods resolve chiral discrepancies?
Chiral resolution requires asymmetric catalysis (e.g., palladium with BINAP ligands) or chiral stationary phases in HPLC (e.g., Chiralpak® IA column). Circular dichroism (CD) and polarimetry validate enantiopurity. Contradictions in reported optical rotations may arise from residual solvents or impurities; thus, repeated recrystallization (e.g., ethanol/water) and high-resolution mass spectrometry (HRMS) are advised .
Q. What strategies address contradictory data in binding affinity studies across different receptor subtypes?
Discrepancies (e.g., µ-opioid vs. δ-opioid receptor binding) may stem from assay conditions (e.g., ion concentration, pH) or protein conformational states. Use:
- Competitive radioligand binding assays with <sup>3</sup>H-labeled antagonists.
- Molecular dynamics simulations (e.g., GROMACS) to model ligand-receptor interactions.
- Site-directed mutagenesis to identify critical residues influencing affinity. Cross-validate with structurally analogous compounds (e.g., piperidine derivatives) .
Q. How can computational methods guide the design of analogs with improved blood-brain barrier (BBB) permeability?
- QSPR models predict logP (optimal range: 2–3) and polar surface area (<90 Ų).
- MDCK cell assays measure permeability coefficients (Papp).
- In silico docking (AutoDock Vina) identifies substituents enhancing BBB penetration, such as fluorination or methyl groups on the benzyl ring .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
